(1S,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol fumarate
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Overview
Description
Bedaquiline fumarate: is a diarylquinoline antimycobacterial compound used primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB). It was approved by the US Food and Drug Administration (FDA) in 2012 and is considered a last-line anti-TB drug . Bedaquiline fumarate works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, thereby blocking the bacteria’s energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of lithium diisopropylamide (n-butyl lithium and diisopropylamine) for a condensation reaction . The preparation of bedaquiline fumarate also includes the formation of crystal forms I, II, and III, which have high purity, excellent physicochemical properties, and good stability .
Industrial Production Methods: Industrial production of bedaquiline fumarate focuses on optimizing the yield and purity of the compound. Techniques such as spray drying in predominantly aqueous conditions (≥80%) are used to avoid a closed-loop, inert system . This method allows for the production of aerosols suitable for inhalation therapies, demonstrating superior fine particle fraction metrics .
Chemical Reactions Analysis
Types of Reactions: Bedaquiline fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for its antimycobacterial activity .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of bedaquiline fumarate include lithium diisopropylamide, n-butyl lithium, and diisopropylamine . The compound is also soluble in solvent systems such as 80:10:10 water:ethanol:N,N-dimethylformamide (DMF) without requiring a decreased pH .
Major Products Formed: The major products formed from the reactions of bedaquiline fumarate include various intermediates and final crystal forms that are used in pharmaceutical formulations .
Scientific Research Applications
Chemistry: In chemistry, bedaquiline fumarate is studied for its unique quinoline structure and its ability to inhibit ATP synthase in Mycobacterium tuberculosis .
Biology: In biological research, bedaquiline fumarate is used to study the mechanisms of drug resistance in tuberculosis and to develop new treatment strategies for MDR-TB .
Medicine: In medicine, bedaquiline fumarate is a critical component of combination therapy for treating MDR-TB. It has shown efficacy in achieving higher culture conversion rates and reducing mortality risk among drug-resistant tuberculosis cases .
Industry: In the pharmaceutical industry, bedaquiline fumarate is used in the development of new drug formulations and delivery methods, such as dry powder inhalation and liquid instillation .
Mechanism of Action
Bedaquiline fumarate exerts its effects by inhibiting the c subunit of ATP synthase in Mycobacterium tuberculosis . This inhibition blocks the synthesis of ATP, which is essential for the bacteria’s energy production and survival . The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for this antimycobacterial activity .
Comparison with Similar Compounds
Isoniazid: A first-line anti-TB drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampin: Another first-line anti-TB drug that inhibits bacterial RNA synthesis.
Uniqueness: Bedaquiline fumarate is unique in its mechanism of action, targeting the ATP synthase enzyme, which is not affected by other anti-TB drugs . This makes it a valuable addition to the treatment regimen for MDR-TB, especially in cases where other drugs are ineffective .
Properties
Molecular Formula |
C36H35BrN2O6 |
---|---|
Molecular Weight |
671.6 g/mol |
IUPAC Name |
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m0./s1 |
InChI Key |
ZLVSPMRFRHMMOY-KIFAPKPLSA-N |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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